Urea, 9H-xanthen-9-yl-
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Overview
Description
Urea, 9H-xanthen-9-yl-: is a compound that combines the structural features of urea and xanthene Urea is a simple organic compound with the formula CO(NH₂)₂, while xanthene is a tricyclic aromatic compound with the formula C₁₃H₈O The combination of these two structures results in a compound with unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 9H-xanthen-9-yl- typically involves the reaction of xanthene derivatives with urea under specific conditions. One common method is the reaction of 9H-xanthene-9-carboxylic acid with urea in the presence of a dehydrating agent such as acetic anhydride. This reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of Urea, 9H-xanthen-9-yl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: Urea, 9H-xanthen-9-yl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, Urea, 9H-xanthen-9-yl- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition and protein binding.
Medicine: In medicine, Urea, 9H-xanthen-9-yl- is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurodegenerative disorders.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Urea, 9H-xanthen-9-yl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, its aromatic structure allows for interactions with DNA and proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Xanthone: A structurally related compound with a similar aromatic framework.
Urea Derivatives: Compounds like thiourea and biuret share the urea moiety but differ in their overall structure and reactivity.
Uniqueness: Urea, 9H-xanthen-9-yl- is unique due to its combination of urea and xanthene structures. This dual nature provides it with a distinct set of chemical and physical properties, making it valuable for research and industrial applications.
Properties
CAS No. |
74428-56-1 |
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Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
9H-xanthen-9-ylurea |
InChI |
InChI=1S/C14H12N2O2/c15-14(17)16-13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13H,(H3,15,16,17) |
InChI Key |
WEDNBKOVRBVKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)N |
Origin of Product |
United States |
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